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Compound of Interest |

Compound Name: 5-(3-Aminophenyl)nicotinic acid

CAS No.: 1261995-87-2

Cat. No.: B111547

\ J

5-(3-Aminophenyl)nicotinic Acid: A Privileged Biaryl
Scaffold for Drug Discovery
Part 1: Executive Summary & Strategic Value

CAS 1261995-87-2 represents a high-value "privileged structure” in modern drug design. Its
core architecture—a 3,5-disubstituted pyridine ring linked to an aminophenyl moiety—provides
a versatile geometry for targeting ATP-binding pockets in kinases and allosteric sites in
metabolic enzymes (e.g., SIRT1, NAMPT).

For drug development professionals, this intermediate offers two distinct strategic advantages:

» Vector Positioning: The carboxylic acid (C3) and amine (C3') handles allow for orthogonal
functionalization, enabling the rapid generation of Structure-Activity Relationship (SAR)
libraries.

e Solubility & ADME: The pyridine nitrogen improves aqueous solubility and metabolic stability
compared to biphenyl analogs, a critical factor in optimizing oral bioavailability.

Part 2: Chemical & Physical Profile[1][2][3]

Identity & Properties
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Parameter Specification

Chemical Name 5-(3-Aminophenyl)nicotinic acid

CAS Number 1261995-87-2

Molecular Formula C12H10N202

Molecular Weight 214.22 g/mol

Appearance Off-white to pale yellow solid

pKa (Predicted) 3.4 (Carboxyl), 4.2 (Aniline), 5.2 (Pyridine N)

Soluble in DMSO (>50 mM), DMF; Sparingly

Solubilit
Y soluble in water (pH dependent)

| Melting Point | >250°C (Decomposition) |[1][2]

Stability Note: The aniline moiety is susceptible to oxidation. Storage under inert atmosphere
(Argon/Nitrogen) at -20°C is required to prevent N-oxide formation or polymerization.

Part 3: Synthesis & Manufacturing Workflow

The synthesis of CAS 1261995-87-2 typically employs a Suzuki-Miyaura Cross-Coupling
strategy, favored for its scalability and functional group tolerance. The following protocol
outlines the optimized route starting from 5-bromonicotinic acid and 3-aminophenylboronic
acid.
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Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow for the
synthesis of CAS 1261995-87-2.

Step-by-Step Protocol

e Reagent Loading: Charge a reaction vessel with 5-bromonicotinic acid (1.0 eq), 3-
aminophenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

¢ Solvent System: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio). The biphasic
system ensures solubility of the inorganic base.

o Catalyst Addition: Add Pd(dppf)Clz-DCM (0.05 eq) under a nitrogen stream.

o Reaction: Heat to 80°C for 4—6 hours. Monitor conversion via LC-MS (Target [M+H]+ =
215.2).

o Workup: Cool to room temperature. Filter through Celite to remove Palladium black. Adjust
pH to ~4.0 with 1N HCI to precipitate the zwitterionic product.

 Purification: Recrystallize from Ethanol/Water to remove protodeboronated by-products.

Part 4: Mechanistic Applications in Drug Design

This scaffold is frequently utilized to construct inhibitors for the NF-kB pathway and Tyrosine
Kinases. The 3-aminophenyl group often serves as a "hinge binder" mimic or a solvent-
exposed tail anchor, while the nicotinic acid moiety engages in hydrogen bonding with
conserved lysine or aspartate residues.

Target Interaction Pathway (Graphviz)
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Caption: Figure 2. Mechanistic pathway of CAS 1261995-87-2 derivatives in modulating
enzymatic targets.

Part 5: Quality Control & Analytical Standards

To ensure the integrity of downstream synthesis, strict quality control of this intermediate is
required.

HPLC Method Parameters
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 pm).
Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 280 nm (pyridine).

Acceptance Criteria: Purity > 98.0%; Single largest impurity < 0.5%.

Critical Impurities to Monitor:

Deboronated Arene: Aniline (from boronic acid degradation).
Homocoupling Product: 3,3'-Diaminobiphenyl.

Palladium Residue: Must be < 20 ppm for pharmaceutical use.

Part 6: Safety & Handling (MSDS Highlights)

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Inhalation Risk: Fine powder; use a fume hood or local exhaust ventilation.

First Aid: In case of contact, flush eyes with water for 15 minutes. If inhaled, move to fresh
air.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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